molecular formula C13H8Cl2O7S2 B12663039 3,3'-Carbonylbis-6-chlorobenzenesulfonic acid CAS No. 96462-01-0

3,3'-Carbonylbis-6-chlorobenzenesulfonic acid

Cat. No.: B12663039
CAS No.: 96462-01-0
M. Wt: 411.2 g/mol
InChI Key: UYTIDFKSDPDIHS-UHFFFAOYSA-N
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Description

3,3’-Carbonylbis-6-chlorobenzenesulfonic acid is a chemical compound with the molecular formula C13H8Cl2O7S2. It is characterized by the presence of two chlorobenzenesulfonic acid groups connected by a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Carbonylbis-6-chlorobenzenesulfonic acid typically involves the reaction of 6-chlorobenzenesulfonic acid with a carbonylating agent. One common method is the acylation of 6-chlorobenzenesulfonic acid using phosgene (COCl2) as the carbonylating agent. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as aluminum chloride (AlCl3), to facilitate the formation of the carbonyl bridge between the two chlorobenzenesulfonic acid molecules .

Industrial Production Methods

In industrial settings, the production of 3,3’-Carbonylbis-6-chlorobenzenesulfonic acid may involve large-scale acylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3’-Carbonylbis-6-chlorobenzenesulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonamide derivatives, and substituted chlorobenzenesulfonic acids .

Scientific Research Applications

3,3’-Carbonylbis-6-chlorobenzenesulfonic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3’-Carbonylbis-6-chlorobenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the presence of the carbonyl group may facilitate the formation of covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,3’-Carbonylbis-6-fluorobenzenesulfonic acid: Similar structure but with fluorine atoms instead of chlorine.

    3,3’-Carbonylbis-6-bromobenzenesulfonic acid: Similar structure but with bromine atoms instead of chlorine.

    3,3’-Carbonylbis-6-iodobenzenesulfonic acid: Similar structure but with iodine atoms instead of chlorine.

Uniqueness

3,3’-Carbonylbis-6-chlorobenzenesulfonic acid is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other molecules. The chlorine atoms can participate in various substitution reactions, making this compound versatile for different chemical transformations .

Properties

CAS No.

96462-01-0

Molecular Formula

C13H8Cl2O7S2

Molecular Weight

411.2 g/mol

IUPAC Name

2-chloro-5-(4-chloro-3-sulfobenzoyl)benzenesulfonic acid

InChI

InChI=1S/C13H8Cl2O7S2/c14-9-3-1-7(5-11(9)23(17,18)19)13(16)8-2-4-10(15)12(6-8)24(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22)

InChI Key

UYTIDFKSDPDIHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)O)S(=O)(=O)O)Cl

Origin of Product

United States

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